

In-Depth Technical Guide on 3,4-Di-O-acetyl-d-arabinal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Di-O-acetyl-d-arabinal

Cat. No.: B017952

[Get Quote](#)

CAS Number: 3945-17-3

This technical guide provides a comprehensive overview of **3,4-Di-O-acetyl-d-arabinal**, a key chiral building block in synthetic organic chemistry. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its synthesis, chemical properties, and applications.

Chemical and Physical Properties

3,4-Di-O-acetyl-d-arabinal is a derivative of the pentose sugar D-arabinose. Its structure incorporates a glycal moiety, characterized by a double bond between carbons 1 and 2 of the pyranose ring. This feature makes it a versatile intermediate for various chemical transformations.

Property	Value	Source
CAS Number	3945-17-3	[1][2]
Molecular Formula	C ₉ H ₁₂ O ₅	[1][3]
Molecular Weight	200.19 g/mol	[3]
IUPAC Name	[(3R,4S)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate	[3]
Appearance	Colorless to yellow liquid	
Storage Temperature	2-8°C	[1]

Synthesis of 3,4-Di-O-acetyl-d-arabinal

The synthesis of **3,4-Di-O-acetyl-d-arabinal** typically starts from the readily available monosaccharide, D-arabinose. The process involves two key transformations: peracetylation of the sugar followed by the formation of the glycal.

Experimental Protocol: Synthesis from D-Arabinose

While a specific detailed protocol for **3,4-Di-O-acetyl-d-arabinal** is not readily available in the provided search results, a general procedure for the synthesis of glycols from the corresponding peracetylated sugars can be outlined. This process typically involves the reduction of an acetylated glycosyl halide.

Step 1: Peracetylation of D-Arabinose

- D-arabinose is treated with an excess of acetic anhydride in the presence of a catalyst, such as pyridine or sodium acetate, to acetylate all hydroxyl groups, yielding a tetra-O-acetyl-D-arabinopyranose.
- The reaction mixture is typically stirred at room temperature or gently heated to ensure complete reaction.
- The peracetylated sugar is then isolated and purified.

Step 2: Formation of the Glycosyl Halide

- The peracetylated arabinose is then converted to the corresponding glycosyl halide, typically a bromide or chloride. This is often achieved by reacting the peracetylated sugar with a solution of hydrogen bromide in acetic acid.

Step 3: Reductive Elimination to Form the Glycal

- The resulting acetylated glycosyl halide is subjected to reductive elimination to form the double bond characteristic of the glycal. A common method involves the use of a reducing agent, such as zinc dust, in the presence of an acid, like acetic acid.
- This reaction is typically carried out in a suitable solvent, such as a mixture of water and an organic solvent.
- Following the reaction, the product, **3,4-Di-O-acetyl-d-arabinal**, is extracted and purified by column chromatography.

The overall yield for this type of transformation can be moderate to good, depending on the specific reaction conditions and the purity of the intermediates.

Applications in Drug Development and Organic Synthesis

3,4-Di-O-acetyl-d-arabinal serves as a valuable chiral precursor in the synthesis of a variety of biologically active molecules, most notably in the development of nucleoside analogues with potential antiviral and anticancer properties.^{[4][5]}

Synthesis of 2'-Deoxy-L-nucleosides

A significant application of arabinal derivatives is in the synthesis of L-nucleosides, which are enantiomers of the naturally occurring D-nucleosides. These L-nucleoside analogues have shown promising therapeutic potential due to their increased stability against enzymatic degradation.^{[2][4]}

The synthesis of 2'-deoxy-L-nucleosides can be achieved from L-arabinose, the enantiomer of D-arabinose.^[4] The process would mirror the synthesis of D-nucleosides, utilizing the corresponding L-arabinal derivative.

The Ferrier Rearrangement

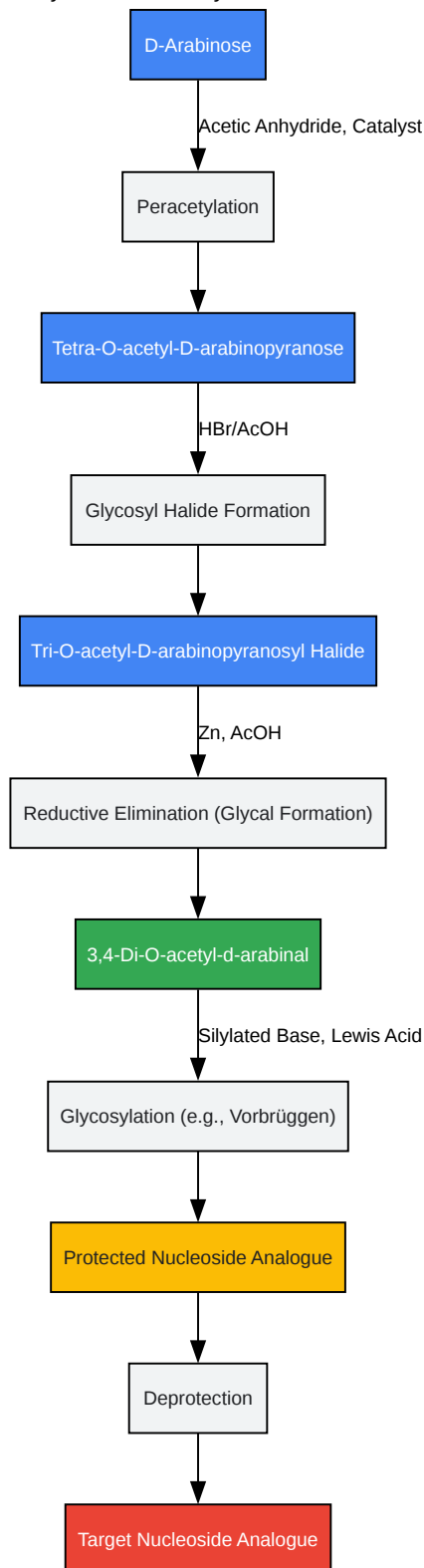
As a glycal, **3,4-Di-O-acetyl-d-arabinal** can undergo the Ferrier rearrangement. This reaction involves the allylic rearrangement of the glycal in the presence of a Lewis acid and a nucleophile (such as an alcohol) to yield 2,3-unsaturated glycosides.^{[6][7][8][9][10]} This rearrangement is a powerful tool for the synthesis of various carbohydrate derivatives and other complex molecules.^{[6][7][8]}

The general mechanism involves the formation of a delocalized allyloxocarbenium ion intermediate, which then reacts with the nucleophile.^[6]

Logical Workflow for Synthesis of Nucleoside Analogues

The following diagram illustrates the general synthetic pathway from a starting pentose sugar to a target nucleoside analogue, highlighting the role of the di-O-acetyl-arabinal intermediate.

General Synthetic Pathway to Nucleoside Analogues



[Click to download full resolution via product page](#)

Caption: Synthetic route from D-arabinose to a nucleoside analogue.

Conclusion

3,4-Di-O-acetyl-d-arabinal is a versatile and important chiral intermediate in organic synthesis. Its preparation from D-arabinose, while requiring multiple steps, provides access to a valuable building block for the synthesis of complex molecules, particularly nucleoside analogues with potential therapeutic applications. The reactivity of its glycal structure, especially in reactions like the Ferrier rearrangement, further expands its synthetic utility. This guide provides a foundational understanding for researchers looking to utilize this compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Studies directed toward the synthesis of 2'-deoxy-2'-substituted arabino nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. data.epo.org [data.epo.org]
- 3. 2'-Deoxy-2'-fluoro- β -d-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 7. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. iosrjournals.org [iosrjournals.org]
- To cite this document: BenchChem. [In-Depth Technical Guide on 3,4-Di-O-acetyl-d-arabinal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017952#cas-number-for-3-4-di-o-acetyl-d-arabinal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com